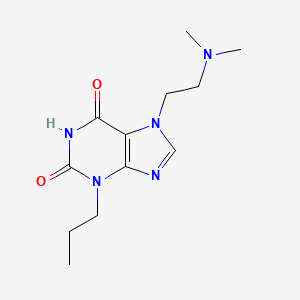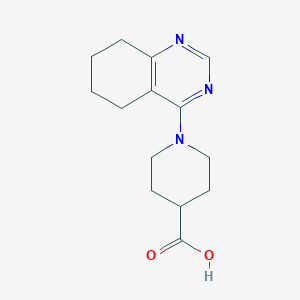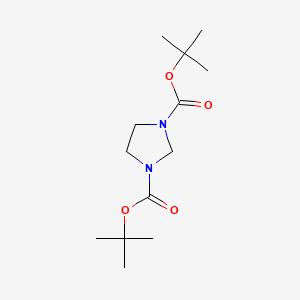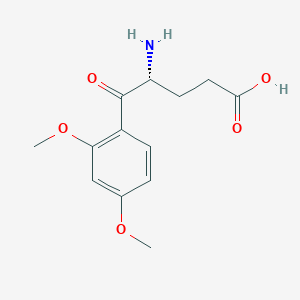
(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a dimethoxyphenyl group, and a keto group, makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,4-dimethoxybenzaldehyde and amino acids. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted phenyl compounds, and various oxo derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine
In medicine, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is explored for its therapeutic potential. It is investigated for its role in treating various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用機序
The mechanism of action of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid: shares similarities with compounds such as 2,4-dimethoxyphenylacetic acid and 2,4-dimethoxyphenylboronic acid.
2,4-Dimethoxyphenylacetic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.
2,4-Dimethoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
The uniqueness of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid lies in its chiral nature and the presence of both amino and keto functional groups
特性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
(4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChIキー |
QFODAZFJAIMDSD-SNVBAGLBSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)C(=O)[C@@H](CCC(=O)O)N)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)
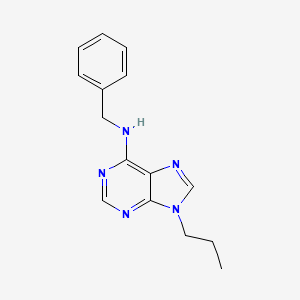

![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)

![5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B11853039.png)

![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)
